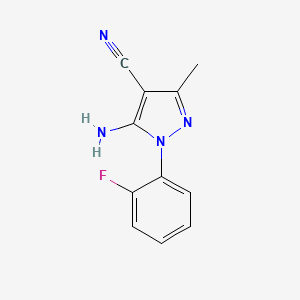
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with a pyrazole core structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the fluorophenyl group and the amino group in the structure enhances its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO₂) in water, with sodium dodecyl benzene sulphonate as a surfactant .
Industrial Production Methods: For industrial-scale production, the same one-pot multicomponent reaction can be employed, with optimizations for yield and purity. The use of recyclable catalysts and green solvents makes this method environmentally friendly and cost-effective .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Medicine: Pharmaceutical applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its efficacy and reduce side effects .
Industry: In the materials science industry, the compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity .
作用机制
The mechanism of action of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino group can form hydrogen bonds with target proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .
相似化合物的比较
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness: The presence of the 2-fluorophenyl group in 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile distinguishes it from its analogs. This substitution pattern can significantly influence its reactivity and biological activity, making it a unique candidate for specific applications .
属性
IUPAC Name |
5-amino-1-(2-fluorophenyl)-3-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKHEZBLNRZEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674524 |
Source


|
| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-83-2 |
Source


|
| Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
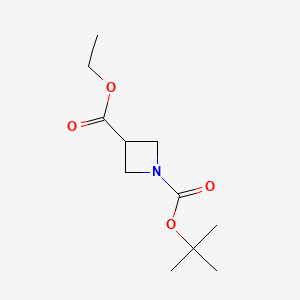
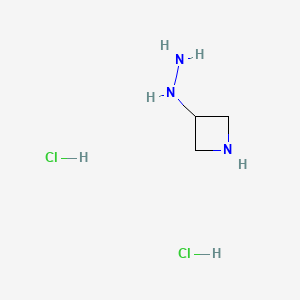
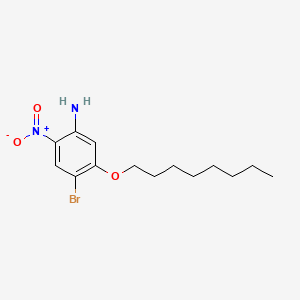
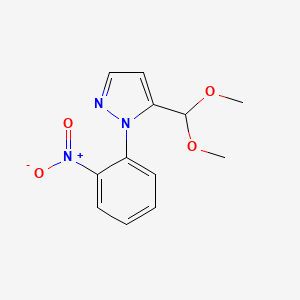
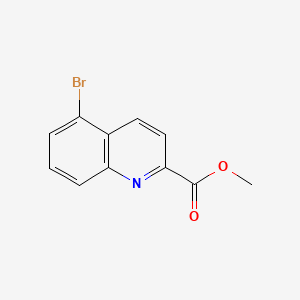
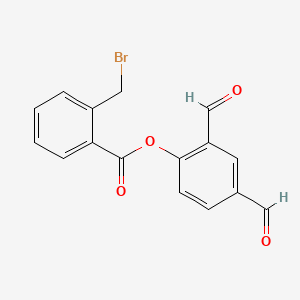
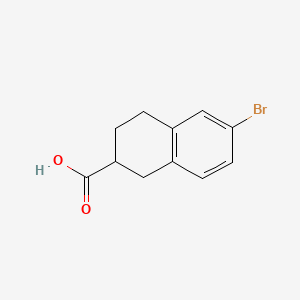
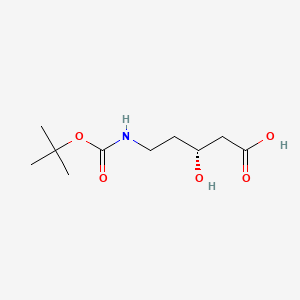
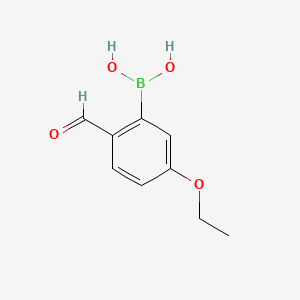
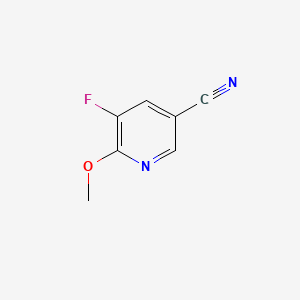
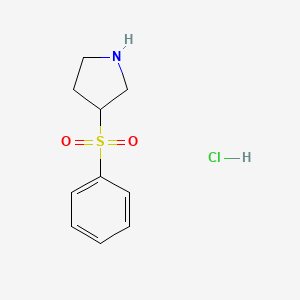
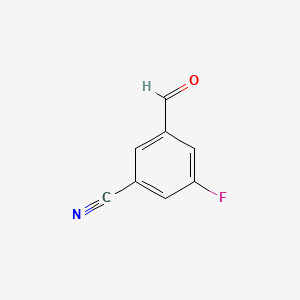
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B581180.png)

